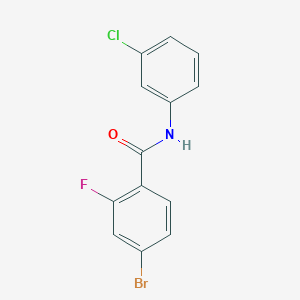

4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClFNO/c14-8-4-5-11(12(16)6-8)13(18)17-10-3-1-2-9(15)7-10/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIORYTSFJOEIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide typically involves the reaction of 4-bromo-2-fluorobenzoic acid with 3-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents like toluene or ethanol.

Major Products Formed

Substitution Reactions: Formation of substituted benzamides with different functional groups.

Oxidation Reactions: Formation of benzoic acids or other oxidized derivatives.

Reduction Reactions: Formation of amines or other reduced compounds.

Coupling Reactions: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development. It may serve as a precursor for the synthesis of drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science. It is also used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of bromine, chlorine, and fluorine atoms can influence the compound’s binding affinity and specificity. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below compares 4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide with structurally related benzamides:

Key Observations :

- Substituent position : Bromine at the 4-position (vs. 2- or 3-) enhances steric bulk and may influence binding affinity in biological targets.

- Electron-withdrawing groups: Nitro (NO2) and sulfonamide (SO2NH) substituents increase polarity and reduce lipophilicity compared to halogens .

- Halogen-halogen interactions : Compounds like 2-bromo-N-(3-fluorophenyl)benzamide exhibit Br···F contacts in crystal lattices, affecting solubility and melting points .

Spectroscopic and Crystallographic Comparisons

Infrared Spectroscopy (FT-IR):

- Amide C=O stretch : Observed at ~1670–1700 cm⁻¹ across benzamides, consistent with literature .

- Aromatic C-Br and C-F stretches : this compound likely shows peaks at ~550–650 cm⁻¹ (C-Br) and ~1100–1250 cm⁻¹ (C-F), similar to analogs in .

Crystallographic Data:

- Dihedral angles: In 4-bromo-N-(4-bromophenyl)aniline (a non-benzamide analog), dihedral angles between aryl rings range from 44.8° to 56.5°, influenced by halogen substituents . Benzamides with bulkier groups (e.g., trifluoropropan-2-yl in ) may exhibit greater torsional strain.

- Intermolecular interactions : Bromine participates in short Br···Br (3.568 Å) and Br···F contacts, stabilizing crystal structures .

Biological Activity

4-Bromo-N-(3-chlorophenyl)-2-fluorobenzamide is a synthetic compound belonging to the class of substituted benzamides. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine atoms, positions it as a candidate for various therapeutic applications. This article explores its biological activity, synthesis methods, and potential therapeutic uses, supported by case studies and research findings.

- Molecular Formula : C13H9BrClFNO

- Molecular Weight : Approximately 328.57 g/mol

- Structure : The compound features a bromine atom at the para position of the benzamide ring, a chlorine atom at the meta position of the phenyl substituent, and a fluorine atom at the ortho position of the benzamide.

Biological Activity

This compound exhibits notable biological activities that are being investigated for therapeutic applications:

Antifungal and Insecticidal Properties

Research indicates that derivatives of N-phenylbenzamides, including this compound, exhibit antifungal and insecticidal properties. These compounds have been shown to affect various biological targets, making them potential candidates for agricultural and medical applications.

The compound's mechanism of action may involve interaction with specific molecular targets and pathways. Preliminary studies suggest it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in observed effects. However, detailed mechanisms are still under investigation.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions. A common approach includes:

- Formation of the Benzamide Backbone : Starting from commercially available anilines.

- Substitution Reactions : Introducing bromine, chlorine, and fluorine through electrophilic aromatic substitution.

- Purification : Employing techniques such as recrystallization or chromatography to isolate the final product.

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluating various benzamide derivatives found that this compound exhibited significant antiproliferative effects against cancer cell lines. The compound's structural modifications were correlated with enhanced activity against specific cancer types .

- Binding Affinity Studies : Interaction studies utilizing techniques such as surface plasmon resonance (SPR) demonstrated that this compound has a high binding affinity for certain biological targets, suggesting its potential as a lead compound in drug design.

-

Comparative Analysis with Similar Compounds :

Compound Name Structure Features Unique Aspects N-(4-bromophenyl)-2-fluorobenzamide Bromine at para position Lacks chlorine substituent N-(3-fluoro-4-methylphenyl)benzamide Fluorine at meta position Different substituents lead to varied activity 4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide Ethoxy group instead of chlorine Potentially different solubility and reactivity

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N-(3-chlorophenyl)-2-fluorobenzamide?

The synthesis typically involves coupling 4-bromo-2-fluorobenzoic acid derivatives with 3-chloroaniline under amide-forming conditions. A common method includes:

- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) to form an acyl chloride or active ester.

- Step 2 : Reaction with 3-chloroaniline in anhydrous dichloromethane or DMF under inert atmosphere.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and analytical techniques is essential:

- 1H/13C NMR : Verify aromatic proton environments and substituent positions (e.g., bromine and fluorine deshielding effects).

- Mass Spectrometry (ESI/HRMS) : Confirm molecular weight (e.g., expected [M+H]+ for C13H8BrClFNO: ~335.5).

- Elemental Analysis : Validate purity (>95%) and elemental composition .

Q. What solvents are optimal for solubility studies of this compound?

Preliminary solubility assessments in polar aprotic solvents (DMF, DMSO) and low-polarity solvents (ethyl acetate, dichloromethane) are recommended. For biological assays, DMSO is preferred due to its miscibility with aqueous buffers (e.g., PBS) at concentrations ≤1% (v/v) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction provides:

- Bond lengths/angles : Quantify electronic effects of bromine (σ-withdrawing) and fluorine (ortho-directing).

- Packing interactions : Analyze halogen bonding (Br···Cl or F···H interactions) influencing crystal stability.

- Validation : Compare experimental data with computational models (e.g., DFT) to resolve discrepancies in substituent orientation .

Q. What strategies address contradictory bioactivity data in different assay systems?

- Dose-response curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Off-target profiling : Use kinase/GPCR panels to rule out promiscuous binding.

- Metabolic stability assays : Assess compound degradation in liver microsomes to explain reduced activity in cell-based vs. biochemical assays .

Q. How do substituent positions influence structure-activity relationships (SAR)?

Comparative studies with analogs (e.g., 3-bromo vs. 4-bromo, 2-fluoro vs. 4-fluoro) reveal:

- Bromine at C4 : Enhances hydrophobic interactions in enzyme active sites.

- Fluorine at C2 : Reduces metabolic oxidation via steric hindrance.

- 3-Chlorophenyl group : Modulates solubility and π-π stacking in target binding .

Methodological Notes

- Contradiction Resolution : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to distinguish overlapping signals .

- Reaction Optimization : Screen coupling reagents (e.g., HATU vs. EDCI) and bases (DIPEA vs. TEA) to improve yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.